molecular formula C9H9NO3 B13149936 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid CAS No. 63547-56-8

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid

Cat. No.: B13149936
CAS No.: 63547-56-8
M. Wt: 179.17 g/mol
InChI Key: XWRDBOVGKWOVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid is a heterocyclic compound that features a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The formation of 3-methyl substituted derivatives from citraconic anhydride has been found to be regioselective .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolizine ring.

Scientific Research Applications

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid is unique due to its specific pyrrolizine ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

63547-56-8

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(1-oxo-2,3-dihydropyrrolizin-3-yl)acetic acid

InChI

InChI=1S/C9H9NO3/c11-8-4-6(5-9(12)13)10-3-1-2-7(8)10/h1-3,6H,4-5H2,(H,12,13)

InChI Key

XWRDBOVGKWOVFX-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C=CC=C2C1=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.